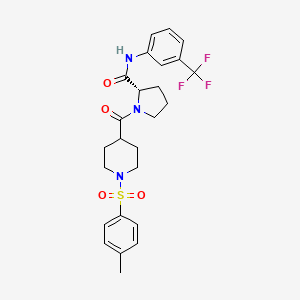![molecular formula C16H17F3O5S B12636105 (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a bicyclic framework with multiple functional groups, including a trifluoromethanesulfonate group, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Functionalization: Introduction of the trifluoromethanesulfonate group is usually done via sulfonation reactions, using reagents like trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid in the presence of a base.
Oxidation and Reduction: Depending on the desired functional groups, oxidation or reduction steps may be employed using common reagents like potassium permanganate or sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes:
Scaling up the Diels-Alder reaction: Using continuous flow reactors to improve efficiency and control over reaction conditions.
Efficient purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups, using reagents like hydrogen peroxide or lithium aluminum hydride.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of new esters, amides, or ethers.
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and natural product synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) benzenesulfonate: Contains a benzenesulfonate group, offering different reactivity and properties.
Uniqueness
Reactivity: The trifluoromethanesulfonate group imparts higher reactivity compared to methanesulfonate or benzenesulfonate, making it a more versatile intermediate in organic synthesis.
Stability: The presence of the trifluoromethanesulfonate group enhances the compound’s stability under various conditions, making it suitable for a wider range of applications.
Eigenschaften
Molekularformel |
C16H17F3O5S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(6-methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O5S/c1-11-4-2-3-5-12-10-13(24-25(21,22)16(17,18)19)7-8-14(12)23-15(20)9-6-11/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
JZIVODPIBMEFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




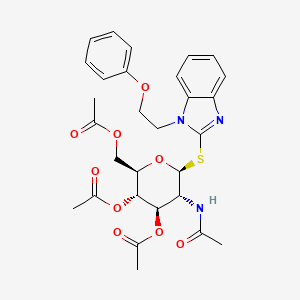

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
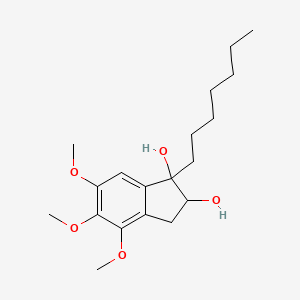
![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
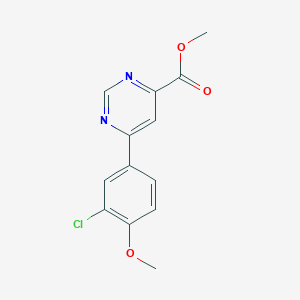
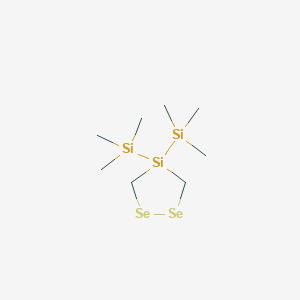
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
